5-Butyldihydrofuran-2(3H)-one-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyldihydrofuran-2(3H)-one-d7 is a deuterated analog of 5-Butyldihydrofuran-2(3H)-one, a compound belonging to the class of lactones. Lactones are cyclic esters that are commonly found in various natural products and synthetic compounds. The deuterated version, this compound, is often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium atoms, which can act as tracers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyldihydrofuran-2(3H)-one-d7 typically involves the deuteration of 5-Butyldihydrofuran-2(3H)-one. This can be achieved through various methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Deuterium Exchange: Treating the compound with deuterated solvents like deuterium oxide (D2O) under acidic or basic conditions to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent production of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
5-Butyldihydrofuran-2(3H)-one-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, where nucleophiles replace the lactone oxygen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols.
Substitution: Formation of substituted lactones with various functional groups.
Scientific Research Applications
5-Butyldihydrofuran-2(3H)-one-d7 is used in
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
149.24 g/mol |
IUPAC Name |
3,3,4,4,5-pentadeuterio-5-(1,1-dideuteriobutyl)oxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3/i4D2,5D2,6D2,7D |
InChI Key |
IPBFYZQJXZJBFQ-AKMPISSDSA-N |
Isomeric SMILES |
[2H]C1(C(=O)OC(C1([2H])[2H])([2H])C([2H])([2H])CCC)[2H] |
Canonical SMILES |
CCCCC1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.